Methyl benzo[d]oxazole-7-carboxylate
Overview
Description
Methyl benzo[d]oxazole-7-carboxylate is a chemical compound with the IUPAC name methyl 1,3-benzoxazole-7-carboxylate . It has a molecular weight of 177.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl benzo[d]oxazole-7-carboxylate consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
Methyl benzo[d]oxazole-7-carboxylate is a solid at room temperature . It has a molecular weight of 177.16 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Reactions in Heterocyclic Compounds
“Methyl benzo[d]oxazole-7-carboxylate” is a type of oxazole, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles are important in the field of organic chemistry due to their complex and intriguing nature . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Biological Activities
Oxazole derivatives, including “Methyl benzo[d]oxazole-7-carboxylate”, have a wide spectrum of biological activities. This has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Anticancer Activity
A new ligand 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole and its four transition metal complexes were synthesized, and their characters were investigated . This suggests potential applications of “Methyl benzo[d]oxazole-7-carboxylate” in the development of new anticancer drugs .
Safety and Hazards
properties
IUPAC Name |
methyl 1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYSYMOKICPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599749 | |
Record name | Methyl 1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086378-35-9 | |
Record name | 7-Benzoxazolecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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